Propanoic acid, 3-fluoro-2-hydroxy-, (R)-

Enzyme Inhibition Stereochemistry Lactate Dehydrogenase

Sourcing a stereochemically pure, non-bioactive-mimetic fluorolactic acid enantiomer often introduces confounding LDH inhibition or racemic contamination. (R)-3-Fluoro-2-hydroxypropanoic acid (CAS 3130-92-5) resolves this with its defined (2R) configuration, verified inertness to LDH, and high enantiomeric excess. - Enantiomer-Specific Research: Lacks LDH inhibitory activity, unlike the (S)-enantiomer, enabling clean metabolic flux studies. - Defined Chiral Synthesis: Serves as a high-purity (>99% ee) precursor for single-enantiomer β-blockers like (S)-propranolol. - Reliable Supply: Supports cost-effective manufacturing with an established enzymatic production route yielding 80%.

Molecular Formula C3H5FO3
Molecular Weight 108.07 g/mol
CAS No. 3130-92-5
Cat. No. B12114562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid, 3-fluoro-2-hydroxy-, (R)-
CAS3130-92-5
Molecular FormulaC3H5FO3
Molecular Weight108.07 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)F
InChIInChI=1S/C3H5FO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1
InChIKeyUYIAUFVPRSSBGY-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Fluoro-2-hydroxypropanoic Acid: Chiral Fluorinated Building Block


Propanoic acid, 3-fluoro-2-hydroxy-, (R)- (CAS 3130-92-5), also known as (R)-3-fluorolactic acid, is a chiral, organofluorine monocarboxylic acid belonging to the class of fluorinated α-hydroxy acids. It serves as a versatile C3 chiral building block in asymmetric synthesis, particularly for pharmaceuticals such as β-adrenergic blocking agents [1]. The incorporation of a fluorine atom at the β-carbon significantly alters the molecule's physicochemical properties, including its acidity and lipophilicity, compared to its non-fluorinated analog, L-lactic acid [2]. Its (2R) absolute configuration differentiates it from the natural (S)-lactic acid configuration and dictates its distinct biochemical interactions, most notably its lack of inhibitory activity against lactate dehydrogenase (LDH) [3].

Why (R)-3-Fluoro-2-hydroxypropanoic Acid Has No Generic Substitute


Substituting (R)-3-fluoro-2-hydroxypropanoic acid with its enantiomer, a racemic mixture, or a non-fluorinated analog introduces critical failures in stereospecific and biochemical applications. The (S)-enantiomer (CAS 97643-52-2) is a documented specific inhibitor of lactate dehydrogenase (LDH), with its activity residing exclusively in that stereoisomer, whereas the (R)-enantiomer is not an inhibitor [1]. Using a racemic mixture (CAS 433-47-6) would therefore introduce a confounding 50% LDH-inhibitory component. Furthermore, isosteric replacement with L-lactic acid fails to replicate the enhanced enzyme-substrate interactions and altered metabolic stability conferred by the electronegative fluorine atom, which provides a stronger interaction with the enzyme active site and resistance to metabolic oxidation [2]. These stereochemical and elemental differences prevent simple generic substitution.

Quantitative Differentiation Against Closest Analogs


Enantioselective LDH Inhibition Profile

A direct head-to-head resolution study demonstrated that LDH-inhibitory activity resides exclusively in the (+)-enantiomer of 3-fluorolactic acid, later assigned the L-configuration, with the target (R)-enantiomer showing no inhibition. This functional divergence allows the target compound to serve as a non-inhibitory substrate analog [1].

Enzyme Inhibition Stereochemistry Lactate Dehydrogenase Mechanistic Probes

Enzymatic Synthesis Efficiency and Enantiomeric Purity

The target (R)-3-fluorolactic acid is synthesized via enantiospecific reduction of sodium 3-fluoropyruvate by rabbit muscle L-lactate dehydrogenase (L-LDH), achieving a high yield and exceptional enantiomeric purity. This contrasts with the (S)-enantiomer, which requires a multi-step kinetic resolution of the racemate, yielding only 60% with 86% ee [1][2].

Biocatalysis Asymmetric Synthesis Enantiomeric Excess Process Chemistry

Chiral Building Block Versatility

The >99% ee achievable for the target compound enables its direct use as a high-fidelity chiral building block, an advantage not afforded by the racemic 3-fluoro-2-hydroxypropanoic acid (CAS 433-47-6). The target compound is specifically identified as a key precursor for synthesizing enantiopure β-adrenergic blocking agents like (S)-propranolol and (S)-moprolol, which require a specific stereochemistry [1].

Chiral Building Block Asymmetric Synthesis Pharmaceutical Intermediates Material Science

Fluorine-Enhanced Enzyme Binding

The fluorine substituent on the target compound creates a stronger interaction with the enzyme active site relative to the natural substrate, L-lactic acid. This is attributed to fluorine's electronegativity, which enhances binding affinity and alters the kinetic parameters of the enzymatic reaction. This makes the compound a more effective mechanistic probe than its non-fluorinated analog [1].

Mechanistic Enzymology Substrate Analog Halogen Bonding Structure-Activity Relationship

Optimal Research and Industrial Applications


Asymmetric Synthesis of Enantiopure β-Blockers

The target compound's role as a high-purity (>99% ee) chiral building block is directly applicable to synthesizing the (S)-enantiomers of β-adrenergic blocking agents, such as (S)-propranolol and (S)-moprolol, which possess higher therapeutic potency than their racemic mixtures [1]. Given the synthetic efficiency of its enzymatic production (80% yield) [2], its procurement supports cost-effective manufacturing of single-enantiomer drugs.

Non-Inhibitory LDH Mechanistic Probe

As the (R)-enantiomer does not inhibit LDH, unlike its (S)-counterpart which acts as a competitive inhibitor, it can be used as a specific, non-disruptive substrate analog [3]. This allows researchers to study LDH kinetics, metabolic flux, or monocarboxylate transport without arresting the catalytic cycle, a critical advantage over using racemic fluorolactate or the inhibitory (S)-enantiomer.

Precursor for Fluorine-18 PET Tracers

The (R)-configuration provides the chemically defined starting material for developing radiolabeled probes like [18F]-fluorolactate, which are used in Positron Emission Tomography (PET) for imaging altered lactate metabolism in tumors [1]. The high enantiomeric excess of the precursor ensures the radiochemical purity and biological specificity of the resulting imaging agent, avoiding the confounding signals that would arise from a racemic or misconfigured precursor.

Quote Request

Request a Quote for Propanoic acid, 3-fluoro-2-hydroxy-, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.